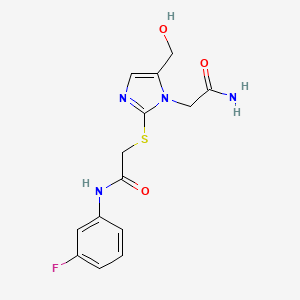
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18F N4O3S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 921885-88-3 |
Structural Features
The compound contains an imidazole ring, a thioether linkage, and an acetamide functional group, which are critical for its biological activity. The presence of a fluorophenyl moiety may enhance its pharmacological properties by improving lipophilicity and binding affinity to target proteins.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The imidazole ring is known for its role in enzyme inhibition and modulation of receptor activity.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits significant inhibitory effects on specific protein kinases, which are crucial in cancer cell proliferation. For instance, it has been shown to inhibit the activity of mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are implicated in various malignancies .
Case Studies
- Cancer Treatment : A study evaluated the compound's efficacy against gastrointestinal stromal tumors (GISTs) harboring the PDGFRA D842V mutation. The results indicated a promising IC50 value in the subnanomolar range, suggesting potent activity against resistant cancer cells .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds. While specific data on this compound's antimicrobial effects were limited, structural analogs displayed significant activity against a range of bacterial strains, indicating a potential for therapeutic applications .
ADMET Characteristics
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for understanding the drug-likeness of this compound. Preliminary computational studies suggest favorable characteristics:
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | Short |
| Toxicity | Low |
These properties indicate that the compound may be suitable for further development as a therapeutic agent.
Propriétés
IUPAC Name |
2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c15-9-2-1-3-10(4-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNOBXANRSYHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














